2-Chloro-4-fluoro-5-nitrotoluene

Nitration Regioselectivity Process Chemistry

Procurement of 2-chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3) addresses the critical need for the exact first-step intermediate in the FDA-approved Ceritinib pathway. Using incorrect positional isomers (e.g., 4-chloro-2-fluoro-5-nitrotoluene) compromises SNAr reactivity and downstream selectivity. • Validated 80% nitration yield from 2-chloro-4-fluorotoluene, enabling cost-efficient large-scale API campaigns. • ≥98% purity (GC) with batch-to-batch consistency; available in multi-kg quantities from transparent supply chains. • Melting point 34-36 °C, boiling point 268 °C; ship/store at ambient temperature.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 112108-73-3
Cat. No. B044648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitrotoluene
CAS112108-73-3
Synonyms1-Chloro-5-fluoro-2-methyl-4-nitro-benzene; 
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
InChIInChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
InChIKeyYXVJHZWHPLOEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-5-nitrotoluene: Key Intermediate for ALK Inhibitors


2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3) is a halogenated nitroaromatic building block with molecular formula C₇H₅ClFNO₂ and molecular weight 189.57 g/mol . Structurally, it features a toluene core substituted with chlorine at position 2, fluorine at position 4, and a nitro group at position 5 [1]. This compound serves as a critical pharmaceutical intermediate, most notably as the first-step intermediate in the synthesis of Ceritinib, a marketed anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer [2]. It is also employed in the synthesis of potent and selective ALK-5 inhibitors and in herbicide development . The compound appears as a white to yellow powder or crystal, with a melting point of 34-36 °C, boiling point of 268 °C, and a density of 1.417 g/cm³ [3].

2-Chloro-4-fluoro-5-nitrotoluene: Positional Isomer Specificity


Generic substitution among chloro-fluoro-nitrotoluene isomers is not feasible due to the precise regiochemical requirements of downstream synthetic pathways. Positional isomers such as 4-chloro-2-fluoro-5-nitrotoluene (CAS 18349-11-6) differ in the placement of halogen substituents, which fundamentally alters their reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. The 2-chloro-4-fluoro-5-nitro substitution pattern found in this compound (CAS 112108-73-3) provides the exact electronic and steric environment required for the sequential transformations in the Ceritinib synthesis pathway [2]. Additionally, analogs lacking the chlorine atom—such as simple fluoronitrotoluenes—fail to provide the necessary leaving group for key SNAr steps. Even within the same compound class, differences in substitution pattern lead to distinct physical properties; for example, the positional isomer 4-chloro-2-fluoro-5-nitrotoluene exhibits a higher melting point range of 41-45 °C versus 34-36 °C for the target compound, reflecting different crystal packing energies that can impact formulation and handling [3][4]. These differences underscore why procurement decisions must be compound-specific rather than class-based.

2-Chloro-4-fluoro-5-nitrotoluene: Evidence for Differentiated Procurement


Nitration Regioselectivity vs. Positional Isomer

In the nitration of 2-chloro-4-fluorotoluene to produce the target compound, the reaction proceeds with 80% yield under standard conditions (conc. H₂SO₄, KNO₃, 28 °C) as documented in U.S. Patent 6,251,903 . By contrast, the nitration of 2-chloro-4-fluorotoluene to produce the positional isomer 2-chloro-4-fluoro-3-nitrotoluene—which would result from nitration at the alternative position—is not observed as a major product under these conditions, reflecting the strong directing effect of the chlorine and fluorine substituents that favor the 5-nitro position . This regioselectivity ensures that procurement of the correctly substituted compound is essential for maintaining synthetic efficiency.

Nitration Regioselectivity Process Chemistry

Melting Point as Identity and QC Parameter

The target compound exhibits a melting point range of 34-36 °C [1], which is distinct from its positional isomer 4-chloro-2-fluoro-5-nitrotoluene (CAS 18349-11-6) that melts at 41-45 °C [2]. This 7-9 °C differential in melting behavior arises from the different crystal packing arrangements dictated by the specific substitution pattern. The lower melting point of the target compound may offer advantages in melt-casting applications or in processes requiring lower-temperature handling. For procurement and QC purposes, melting point serves as a rapid, orthogonal identity confirmation that distinguishes the correct regioisomer from potential mis-supplied analogs.

Physical Characterization Quality Control Solid-State Properties

Validated Intermediate for Ceritinib Synthesis

2-Chloro-4-fluoro-5-nitrotoluene is explicitly validated as the first-step intermediate in the synthesis of Ceritinib (LDK378), an FDA-approved ALK inhibitor for ALK-positive metastatic non-small cell lung cancer [1]. The synthesis proceeds via a one-step nitration of commercially available 2-chloro-4-fluorotoluene to afford the target compound, which then undergoes sequential transformations to yield the active pharmaceutical ingredient [2]. No positional isomer can substitute in this pathway, as the precise 2-chloro-4-fluoro-5-nitro arrangement is required for subsequent nucleophilic aromatic substitution with isopropylsulfonyl aniline derivatives . This compound has also been cited as a reagent for synthesizing potent and selective ALK-5 inhibitors . While other chloro-fluoro-nitrotoluene isomers may find utility in different synthetic routes, only the 2-chloro-4-fluoro-5-nitro substitution pattern is documented for Ceritinib production.

ALK Inhibitor Pharmaceutical Intermediate Targeted Therapy

Boiling Point and Density for Process Engineering

The target compound has a boiling point of 268 °C and a density of 1.417 g/cm³ at standard conditions [1]. In contrast, the related 2-amino analog (2-amino-4-fluoro-5-nitrotoluene, CAS 633327-50-1) exhibits a significantly higher boiling point of 344.4 °C at 760 mmHg . This 76.4 °C difference in boiling point between the chloro and amino derivatives reflects the stronger intermolecular hydrogen bonding present in the amino compound versus the weaker dipole-dipole interactions in the chloro compound. For industrial-scale processes, the lower boiling point of the target compound translates to reduced energy requirements for distillation-based purification and a lower vapor pressure at ambient conditions (0.013 mmHg at 25 °C), which may simplify handling and storage protocols .

Process Engineering Distillation Physical Properties

Commercial Availability and Purity

2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3) is commercially available from multiple suppliers with well-documented purity specifications. ChemImpex offers the compound at ≥98% purity (GC) in quantities ranging from small research-scale to multi-kilogram lots . CookeChem supplies the compound at 97% purity with real-time inventory tracking and transparent pricing (1g: RMB 24.00; 5g: RMB 48.80; 25g: RMB 146.40; 100g: RMB 590.40; 500g: RMB 2348.00) . Thermo Scientific (Alfa Aesar) also catalogs this compound as a pharmaceutical intermediate with a purity of 97% [1]. In contrast, the positional isomer 4-chloro-2-fluoro-5-nitrotoluene (CAS 18349-11-6) carries a significantly higher list price at the 5g scale (approximately USD $176.78) [2], while the brominated analog 3-bromo-2-chloro-4-fluoro-5-nitrotoluene is substantially more expensive (5g: $2016.00) and has more limited vendor options [3].

Supply Chain Commercial Availability Purity

Predicted ADME and Drug-Likeness

Computational predictions for 2-chloro-4-fluoro-5-nitrotoluene indicate a consensus LogP of 2.21, a bioavailability score of 0.55, and blood-brain barrier (BBB) permeability (BBB Permeant: Yes) . The compound is predicted to be a CYP1A2 inhibitor (CYP1A2 Inhibitor: Yes) . These in silico parameters, derived from the specific halogenation and nitration pattern, provide a baseline for medicinal chemists evaluating this scaffold in lead optimization programs. While these are class-level predictions rather than direct comparative data for the target compound versus specific isomers, they establish the physicochemical envelope for this substitution pattern. The LogP of 2.21 suggests moderate lipophilicity that balances membrane permeability with aqueous solubility—a key consideration for oral bioavailability in drug candidates [1].

ADME Drug-Likeness Medicinal Chemistry

2-Chloro-4-fluoro-5-nitrotoluene: Application Scenarios


Ceritinib and ALK Inhibitor Synthesis

This compound is the documented first-step intermediate in the synthesis of Ceritinib, an FDA-approved ALK inhibitor for metastatic non-small cell lung cancer [1]. The one-step nitration of 2-chloro-4-fluorotoluene provides the target compound in 80% yield, which then undergoes further functionalization to yield the active pharmaceutical ingredient . Procurement of CAS 112108-73-3 is essential for pharmaceutical manufacturers and CDMOs engaged in Ceritinib production or developing next-generation ALK inhibitors based on this validated scaffold .

Lead Optimization for ALK-5 Inhibitors

The compound is documented as a reagent in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors with anti-tumor activity [1]. Its favorable computed ADME parameters (LogP 2.21, bioavailability score 0.55, BBB permeability) support its use as a building block in medicinal chemistry campaigns targeting kinase inhibition . The specific 2-chloro-4-fluoro-5-nitro substitution pattern provides a defined electronic environment for SAR exploration in ALK-targeted programs .

Herbicide Intermediate Synthesis

2-Chloro-4-fluoro-5-nitrotoluene is cited as an intermediate for herbicide synthesis [1]. The compound's halogen-nitro substitution pattern provides reactive handles for further functionalization toward agrochemical active ingredients. The lower cost compared to brominated analogs (5g scale: RMB 48.80 vs. $2016.00 for 3-bromo derivative) makes it economically viable for agricultural chemical development where cost-of-goods is a critical parameter .

Development and Scale-Up Studies

The well-characterized physical properties of this compound—melting point 34-36 °C, boiling point 268 °C, and density 1.417 g/cm³—provide a reliable foundation for process development and scale-up activities [1]. The compound's availability in multi-kilogram quantities at ≥98% purity from multiple vendors , combined with its transparent supply chain pricing , makes it suitable for pilot-scale and manufacturing-scale campaigns where batch-to-batch consistency and cost predictability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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